molecular formula C8H16ClNO2 B2480374 ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride CAS No. 2193052-23-0

ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride

Cat. No.: B2480374
CAS No.: 2193052-23-0
M. Wt: 193.67
InChI Key: AETRDBGBHBURIS-OGFXRTJISA-N
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Description

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with a unique structure that includes an amino group, a cyclopropyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in dichloromethane (DCM) or dimethylformamide (DMF) as solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites and modulate biochemical pathways. For example, the amino group can form hydrogen bonds with enzyme residues, while the cyclopropyl ring provides steric hindrance that affects binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3R)-3-amino-3-cyclopropylpropanoate: Lacks the hydrochloride component but has a similar core structure.

    Cyclopropylamine derivatives: Share the cyclopropyl ring and amino group but differ in other functional groups.

Uniqueness

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is unique due to its combination of an ester group, an amino group, and a cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (3R)-3-amino-3-cyclopropylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETRDBGBHBURIS-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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